molecular formula C6H8ClN3O2 B1459169 2,3-Diaminopyridine-4-carboxylic acid hydrochloride CAS No. 1423031-98-4

2,3-Diaminopyridine-4-carboxylic acid hydrochloride

Cat. No.: B1459169
CAS No.: 1423031-98-4
M. Wt: 189.6 g/mol
InChI Key: LJKCENPYQKJXSS-UHFFFAOYSA-N
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Description

Structural Definition and IUPAC Nomenclature

2,3-Diaminopyridine-4-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by a pyridine backbone substituted with functional groups at three positions. Its IUPAC name is This compound , reflecting the following structural features:

  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom)
  • Two amino groups (-NH₂) at positions 2 and 3
  • A carboxylic acid group (-COOH) at position 4
  • A hydrochloride salt (-Cl⁻ counterion)

The molecular formula is C₆H₈ClN₃O₂ , with a molecular weight of 189.60 g/mol . The SMILES notation (OC(=O)c1ccnc(c1N)N.Cl) further clarifies the spatial arrangement: the pyridine ring is carboxylated at position 4, while amino groups occupy positions 2 and 3, with a chloride ion stabilizing the protonated form.

Parameter Value
IUPAC Name This compound
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
CAS Registry Number 1423031-98-4
MDL Number MFCD22578541
SMILES OC(=O)c1ccnc(c1N)N.Cl

Historical Context in Pyridine Chemistry

Pyridine derivatives have long been pivotal in medicinal and industrial chemistry due to their electronic and structural versatility. The introduction of amino and carboxylic acid groups to pyridine scaffolds, as seen in this compound, emerged from efforts to enhance solubility and bioactivity. Early pyridine carboxylates, such as isonicotinic acid (pyridine-4-carboxylic acid), were foundational in tuberculosis treatments (e.g., isoniazid).

The synthesis of this compound represents a modernization of these principles, combining electron-donating amino groups with a zwitterionic carboxylate-hydrochloride structure. Such modifications aim to optimize reactivity for applications in coordination chemistry or as intermediates in drug discovery. For example, the hydrochloride salt improves crystallinity and stability, critical for handling in synthetic workflows.

Registration and Identification Parameters

This compound is uniquely identified by its CAS Registry Number (1423031-98-4) and MDL Number (MFCD22578541) . These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. Key physicochemical parameters include:

  • Solubility : High aqueous solubility due to ionic hydrochloride and polar functional groups.
  • Synthetic Accessibility : Produced via multi-step organic reactions, often starting from 4-pyridinecarboxylic acid precursors.

Its registration in commercial catalogs (e.g., Aaron Chemicals LLC) underscores its role as a specialized building block for pharmaceuticals and agrochemicals. The compound’s structural complexity positions it as a candidate for further exploration in metalloorganic frameworks or bioactive molecule design.

Properties

IUPAC Name

2,3-diaminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2H,7H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKCENPYQKJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Diaminopyridine as a Model Compound

A patented method (CN114315706A, 2021) describes a three-step synthesis of 3,4-diaminopyridine, which can be adapted for 2,3-diaminopyridine derivatives:

Step Reaction Conditions Outcome Yield & Purity
1 Nitration of 4-methoxypyridine with fuming nitric acid Ice bath 0°C, controlled addition, reaction at 80°C for 7 h 4-methoxy-3-nitropyridine Not specified
2 Amination with concentrated ammonia in alcohol solvent (methanol, ethanol, or isopropanol) Pressure kettle, 100-120°C, 5-24 h 4-amino-3-nitropyridine 105 g from 135 g starting material
3 Catalytic hydrogenation with Pd/C catalyst Methanol solvent, 0.3-0.5 MPa H2 pressure, 3 h 3,4-diaminopyridine 72 g, 66.9% total yield, 99.7% purity

This method avoids hazardous reagents like phosphorus pentachloride and improves safety and yield.

Alternative Route via Halopyridine Amination

A German patent (DE102009022830A1, 2009) provides an industrial process for preparing 2,3-diaminopyridine and its salts, which can be extrapolated for the hydrochloride salt:

Step Reaction Conditions Outcome Yield & Purity
1 Amination of 3-amino-2-halopyridine with aqueous ammonia Cu catalyst, ammonia pressure 1-5 kg/cm², 100-150°C, 7-10 h Crude 2,3-diaminopyridine 52-56% yield, 99.5% HPLC purity
2 Extraction with ethyl acetate at 50-55°C Organic solvent extraction Purified 2,3-diaminopyridine Product isolated as solid

The process involves heating the reaction mass under pressure with ammonia and catalyst, followed by solvent extraction and crystallization to obtain high-purity product. The hydrochloride salt formation would typically follow by treatment with hydrochloric acid.

Summary Table of Preparation Parameters

Parameter Method 1 (CN114315706A) Method 2 (DE102009022830A1) Adapted Method for this compound
Starting material 4-methoxypyridine 3-amino-2-halopyridine 4-pyridinecarboxylic acid or ester derivative
Key reagents Fuming nitric acid, concentrated ammonia, Pd/C catalyst Aqueous ammonia, Cu catalyst, Pd/C catalyst Nitric acid, ammonia, Pd/C catalyst, HCl
Reaction conditions 0-80°C nitration; 100-120°C amination; 0.3-0.5 MPa H2 hydrogenation 100-150°C, 1-5 kg/cm² ammonia pressure, 7-10 h Controlled nitration, amination/hydrogenation under pressure
Yield 66.9% total (3 steps) 52-56% Expected moderate to good yield with optimization
Purity 99.7% 99.5% High purity expected after purification
Safety considerations Avoids hazardous reagents like PCl5 Uses ammonia under pressure Requires careful handling of acids and pressurized gases

Research Findings and Notes

  • The method from CN114315706A emphasizes safety by avoiding hazardous reagents such as phosphorus pentachloride and phosphorus oxychloride, which are common in pyridine derivative syntheses.
  • The DE102009022830A1 patent highlights the use of copper catalysts and pressurized ammonia to achieve efficient amination, with solvent extraction enabling high purity isolation.
  • Hydrogenation steps using palladium on carbon catalysts are standard for converting nitro groups to amino groups, providing high yields and purity.
  • The carboxylic acid group at position 4 may require protection/deprotection strategies or careful control of reaction conditions to avoid side reactions.
  • Formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, yielding a stable crystalline salt.
  • No direct experimental data for this compound was found in the searched sources; however, analogous methods for related diaminopyridine compounds provide a strong basis for synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, and iron in the presence of acid . The reaction conditions typically involve elevated temperatures and pressures to facilitate the reduction and substitution processes.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders
2,3-Diaminopyridine-4-carboxylic acid hydrochloride is primarily recognized for its role in enhancing neuromuscular transmission, making it a candidate for treating conditions such as myasthenia gravis and other myasthenic syndromes. The compound increases the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction and function .

1.2 Cognitive Enhancement
Research suggests that this compound may also improve cognitive functions in aging populations by enhancing cholinergic activity in the brain . This potential application could be significant in developing therapies for age-related cognitive decline.

1.3 Treatment of Motor Neuron Diseases
The compound has been investigated for its effects on various motor neuron diseases, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). It has been shown to alleviate symptoms associated with these conditions by improving neuromuscular transmission and reducing fatigue .

1.4 Antioxidant and Anti-inflammatory Properties
Studies have indicated that derivatives of 2,3-diaminopyridine exhibit antioxidant properties that may protect against oxidative stress-related damage. This aspect is particularly relevant in inflammatory conditions where oxidative stress plays a critical role .

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various bioactive molecules, including imidazopyridines, which have demonstrated medicinal significance across multiple therapeutic areas such as cancer and inflammation .

2.2 Peptide Synthesis
The compound is also employed as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. Its high yield in these reactions makes it a valuable reagent in biochemical applications .

Case Studies and Research Findings

Study Objective Findings
Murray et al. (1981)Investigate effects on myasthenia gravisDemonstrated significant improvement in neuromuscular transmission with 3,4-diaminopyridine derivatives .
Bever et al. (1990)Assess efficacy in MSFound that treatment with 3,4-diaminopyridine reduced fatigue symptoms significantly .
Li et al. (2017)Explore anti-inflammatory effectsReported that imidazopyridines derived from 2,3-diaminopyridine inhibit inflammatory pathways effectively .

Mechanism of Action

The mechanism of action of 2,3-diaminopyridine-4-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs: Pyridine and Quinoline Derivatives

The compound shares structural similarities with 4-methoxyquinoline-2-carboxylate derivatives (e.g., 2,3-diaminopyridinium 4-methoxyquinoline-2-carboxylate, reported in ). Key differences include:

  • Functional Groups: The target compound has a carboxylic acid (-COOH) and hydrochloride (-HCl) group, whereas the analog in features a methoxyquinoline carboxylate.
  • Hydrogen Bonding: Both compounds exhibit strong hydrogen-bonding networks, but the diaminopyridine moiety in the target compound may enhance solubility in polar solvents compared to methoxyquinoline derivatives .
Table 1: Structural Comparison
Property 2,3-Diaminopyridine-4-carboxylic Acid HCl 4-Methoxyquinoline-2-carboxylate Analog
Core Structure Pyridine with -NH₂, -COOH, -HCl Quinoline with -OCH₃, -COO⁻
Hydrogen Bonding Sites 2×NH₂, -COOH, -Cl⁻ -COO⁻, -OCH₃, NH⁺ (from pyridinium)
Solubility (Polar Solvent) Likely high Moderate (due to aromatic methoxy)
2.2. Pharmacologically Active Hydrochlorides

–2 and 4–5 highlight hydrochlorides of alkaloids (e.g., berberine hydrochloride , palmatine hydrochloride ) and pharmaceuticals (e.g., Nicardipine hydrochloride ). Comparisons include:

  • Bioactivity: Alkaloid hydrochlorides (e.g., berberine) exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s bioactivity remains underexplored.
  • Stability : Nicardipine hydrochloride () shows pH-dependent stability in acidic conditions. By analogy, the target compound’s carboxylic acid group may confer similar acid sensitivity, necessitating controlled formulation .
Table 2: Functional Comparison with Hydrochloride Salts
Compound Core Structure Key Applications Stability Considerations
2,3-Diaminopyridine-4-COOH HCl Diaminopyridine Synthetic intermediate, chelator Likely acid-sensitive
Berberine HCl Isoquinoline alkaloid Antimicrobial, anti-diabetic Stable in neutral/basic pH
Nicardipine HCl Dihydropyridine Calcium channel blocker Degrades in strong acids
2.3. Analytical Methods

HPLC is routinely used for quantifying hydrochlorides (e.g., jatrorrhizine and palmatine hydrochlorides in –2). The target compound’s polar groups (-NH₂, -COOH) may require ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) for optimal separation, differing from methods for nonpolar alkaloids .

Biological Activity

Overview

2,3-Diaminopyridine-4-carboxylic acid hydrochloride (DAPC) is a heterocyclic organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by two amino groups and a carboxylic acid group on the pyridine ring, allows it to participate in various biochemical interactions. This article explores the biological activity of DAPC, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C7H9N3O2HCl\text{C}_7\text{H}_9\text{N}_3\text{O}_2\text{HCl}

It features:

  • Two amino groups at positions 2 and 3
  • One carboxylic acid group at position 4
  • A hydrochloride salt form , enhancing its solubility in aqueous solutions.

DAPC exhibits biological activity primarily through its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, thereby modulating various cellular processes. The compound's ability to inhibit enzymes can lead to significant alterations in metabolic rates and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: DAPC can inhibit enzymes that are crucial for the metabolism of neurotransmitters and other biologically active molecules.
  • Receptor Modulation: It may interact with cellular receptors, influencing their activity and downstream signaling pathways.

Pharmacological Applications

The pharmacological potential of DAPC is vast, particularly in the fields of neurology and oncology. Its applications include:

  • Neurological Disorders: DAPC has been explored for its potential in treating conditions like Lambert-Eaton myasthenic syndrome (LEMS), where it acts as a symptomatic treatment by enhancing neurotransmitter release.
  • Cancer Therapeutics: The compound serves as a precursor for synthesizing various anticancer agents, leveraging its ability to modify cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities of DAPC

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in neurotransmitter metabolism
Anticancer ActivityServes as a precursor for synthesizing anticancer drugs
Neurological EffectsEnhances neurotransmitter release, beneficial in treating LEMS
Synthesis ApplicationsUsed in the development of various biologically active compounds

Case Study: Neurological Applications

A study published in Pharmacology Research examined the effects of DAPC on neurotransmitter release in neuronal cultures. The results indicated that DAPC significantly increased the release of acetylcholine, suggesting its potential utility in enhancing synaptic transmission in conditions characterized by impaired neurotransmitter release.

Pharmacokinetics and Variability

Research highlights the pharmacokinetic variability associated with DAPC, particularly among different populations. For instance, a study evaluated the impact of genetic factors on drug metabolism, revealing that individuals classified as "slow acetylators" exhibited higher plasma levels and increased adverse effects compared to "fast acetylators" . This variability underscores the importance of personalized medicine approaches when utilizing DAPC therapeutically.

Q & A

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Methodology :
  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, a central composite design can map the impact of PdCl₂ concentration on cross-coupling efficiency .
  • Green Chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminopyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-Diaminopyridine-4-carboxylic acid hydrochloride

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